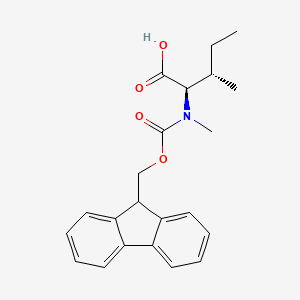

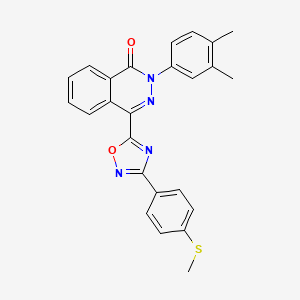

![molecular formula C20H19N3O4S B2609178 methyl 4-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)benzoate CAS No. 1797224-73-7](/img/structure/B2609178.png)

methyl 4-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . It has been synthesized and studied for its potential biological activities .

Synthesis Analysis

The compound was synthesized with a yield of 71% as a yellow solid . The synthesis involved the reaction of hydrazonoyl halides with alkyl carbothioates .Molecular Structure Analysis

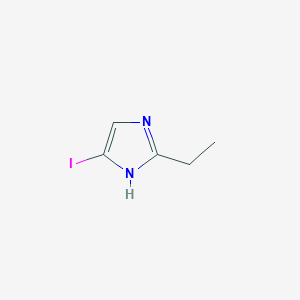

The molecular structure of the compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The compound has been involved in nitration reactions. For instance, 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles were used to synthesize the corresponding 3-nitro derivatives .Physical and Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C . Its IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) .Aplicaciones Científicas De Investigación

Electropolymerization and Electrochromic Properties

A study by Almeida et al. (2017) discusses the synthesis and electrochromic characterization of a pyrrole derivative integrated with Methyl Red azo dye. The research showcases the electropolymerization of this derivative to create films with enhanced electrochromic properties, such as color change and stability, which could be significant for applications like pH sensors and electrochromic devices (Almeida et al., 2017).

Heterocyclic Synthesis Using Acidic Ionic Liquids

Shaterian and Ranjbar (2011) highlight the use of Brønsted acidic ionic liquids as catalysts for synthesizing highly substituted imidazoles, demonstrating an environmentally friendly approach to generating complex heterocyclic structures (Shaterian & Ranjbar, 2011).

Self-Assembled Monolayers for Polymer Enhancement

Research by Schneider et al. (2017) investigates the deposition of aromatic pyrrole derivatives as self-assembled monolayers to improve the properties of electropolymerized poly(pyrrole) layers, which is crucial for developing more efficient and durable polymeric materials (Schneider et al., 2017).

Coordination Chemistry

A study conducted by Bermejo et al. (2000) explores the coordination and electrochemical interaction of specific sulfonamido-benzene derivatives with nickel, offering insights into the complexation behavior and potential for creating novel metal-organic frameworks or catalytic systems (Bermejo et al., 2000).

Synthetic Versatility of Heterocyclic Derivatives

Stanovnik et al. (2006) present the transformation of a multifunctional reagent into various heterocyclic systems like pyridazine, pyrrole, and pyrazole derivatives, demonstrating the synthetic utility of such compounds in constructing complex molecular architectures (Stanovnik et al., 2006).

Mecanismo De Acción

Target of Action

Compounds with similar pyrrolopyrazine scaffolds have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Similar compounds have shown inhibitory activity against receptor-interacting protein kinase 1 (ripk1) .

Biochemical Pathways

Compounds with similar structures have shown to affect various biological activities .

Pharmacokinetics

In vivo pharmacokinetic studies were performed for a similar compound .

Result of Action

Similar compounds have shown potent anti-necroptotic activity in both human and mouse cellular assays .

Action Environment

The structure of similar compounds is considered an attractive scaffold for drug discovery research .

Propiedades

IUPAC Name |

methyl 4-[[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-27-20(24)14-7-9-17(10-8-14)28(25,26)22-16-5-2-4-15(12-16)18-13-21-19-6-3-11-23(18)19/h2,4-5,7-10,12-13,22H,3,6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZHKTMIURISEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea](/img/structure/B2609096.png)

![N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2609097.png)

![N-(3-Cyanophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2609099.png)

![N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2609114.png)

![1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-3-[(4-METHYLPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE](/img/structure/B2609115.png)